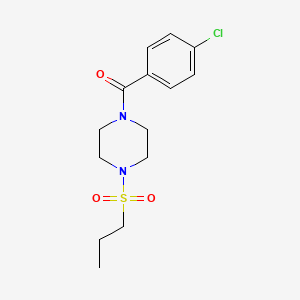![molecular formula C13H14N2O3S B5880886 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, also known as MBOB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBOB belongs to the class of benzothiazolone derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one involves the activation of the intrinsic pathway of apoptosis. 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3. This leads to the cleavage of various proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its potential therapeutic applications, particularly in cancer treatment. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one. One potential direction is to investigate the efficacy of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one in combination with other anticancer agents. Additionally, further research is needed to elucidate the mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one and to identify potential targets for drug development. Finally, research is needed to improve the solubility of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, which could enhance its potential therapeutic applications.
Conclusion
In conclusion, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is a compound with promising pharmacological properties that has gained significant attention in the scientific community. Its potential therapeutic applications, particularly in cancer treatment, make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can be achieved through a multistep process, starting with the reaction of 2-aminobenzenethiol with ethyl acetoacetate to yield 2-acetylthiobenzothiazole. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one is its anticancer activity. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one has been found to inhibit the growth of cancer cells by blocking the cell cycle progression.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-5-7-18-8-6-14)9-15-10-3-1-2-4-11(10)19-13(15)17/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCAHYUISQHMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)
![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)


![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)